3,5-Dibromo-4-(piperidin-1-yl)pyridine

Beschreibung

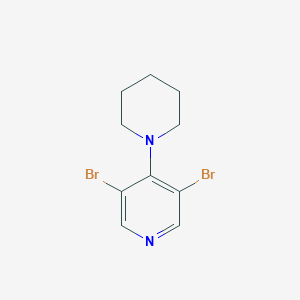

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2N2/c11-8-6-13-7-9(12)10(8)14-4-2-1-3-5-14/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIICJNJPKTMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Piperidin 1 Yl Pyridine and Analogous Architectures

Direct Synthetic Routes to Pyridyl-Piperidine Constructs

Direct methods focus on the formation of the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings as a key step.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of pyridyl-piperidine structures. youtube.com This reaction typically involves the displacement of a halide from a halopyridine by piperidine, which acts as the nucleophile. The reactivity of the halopyridine is significantly influenced by the position of the halogen and the presence of electron-withdrawing groups. In many cases, heating is required to drive these reactions to completion. youtube.com

The general order of leaving group ability in SNAr reactions on activated aryl substrates is F > NO₂ > Cl ≈ Br > I. nih.gov However, for reactions of N-methylpyridinium compounds with piperidine, a different reactivity order is observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.org This suggests that the mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate. nih.gov Microwave irradiation has been shown to dramatically decrease reaction times for the nucleophilic aromatic substitution on halopyridines. sci-hub.se

For the synthesis of 3,5-dibromo-4-(piperidin-1-yl)pyridine, a potential starting material would be 3,4,5-trihalopyridine. A synthetic strategy could involve the SNAr displacement of the 4-chloro substituent in 3-bromo-4,5-dichloropyridine (B1376529) with piperidine. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Piperidine Derivatives and Halopyridines (e.g., Buchwald Conditions)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines, including piperidine. researchgate.netorganic-chemistry.org This method is widely applicable and often provides good to excellent yields where traditional SNAr reactions may be less effective. researchgate.net The reaction typically employs a palladium catalyst in the presence of a suitable ligand and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Various phosphine-based ligands have been developed to facilitate the coupling of a wide range of aryl halides and amines. rsc.org For instance, an air-stable (NHC)Pd(R-allyl)Cl catalyst has been shown to be effective for the amination of aryl and heteroaryl halides. rsc.org The reaction conditions, including the choice of base and solvent, are also critical parameters that need to be optimized for specific substrates.

A general representation of the Buchwald-Hartwig amination for the synthesis of a pyridyl-piperidine is shown below:

Where Ar-X represents a halopyridine.

Direct Bromination of Substituted Pyridine-Piperidine Compounds

Another approach involves the direct bromination of a pre-formed 4-(piperidin-1-yl)pyridine. This method relies on the electrophilic substitution of bromine onto the pyridine ring. The position of bromination is directed by the existing piperidino group.

Common brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reaction conditions, such as the solvent and temperature, can influence the selectivity and yield of the bromination. google.com For example, the synthesis of 4-bromo-2-(piperidin-3-yl)pyridine (B567680) can be achieved by treating 2-(piperidin-3-yl)pyridine (B1590756) with NBS in a suitable solvent like dichloromethane.

Synthesis via Precursor Functionalization and Transformation

This strategy involves the use of a functionalized pyridine ring as a key intermediate, which is then elaborated to the final product.

Derivatization of 3,5-Dibromopyridine (B18299) as a Key Intermediate

3,5-Dibromopyridine is a versatile starting material for the synthesis of various substituted pyridines. rsc.org It can undergo a variety of chemical transformations to introduce different functional groups. For instance, it can be used in Suzuki coupling reactions to form C-C bonds. rsc.org

To synthesize this compound from 3,5-dibromopyridine, one could envision a strategy involving the introduction of a suitable leaving group at the 4-position, followed by nucleophilic substitution with piperidine. One method to achieve this is through lithiation at the 4-position followed by quenching with an electrophile. For example, treatment of 3,5-dibromopyridine with a strong base like n-butyllithium in the presence of diisopropylamine (B44863) can generate a lithiated intermediate, which can then react with an appropriate electrophile. chemicalbook.com

Routes Involving Functionalized Aminopyridines (e.g., 3,5-Dibromo-4-aminopyridine)

3,5-Dibromo-4-aminopyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives. google.com It can be synthesized through the bromination of 4-aminopyridine (B3432731) using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride. google.com An alternative one-step synthesis from pyridine or its salt has also been reported. google.com

This intermediate can be converted to other functional groups at the 4-position. For instance, it can undergo a diazotization reaction followed by treatment with a suitable reagent to introduce a different substituent. A patent describes the diazotization of 3,5-dibromo-4-aminopyridine to synthesize 3,5-dibromo-4-iodopyridine (B1430625) in good yield. google.com This iodo-substituted pyridine could then potentially undergo a nucleophilic substitution or a transition metal-catalyzed coupling reaction with piperidine to afford the target compound, this compound.

Interactive Data Tables

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Starting Material(s) | Key Reaction Type | Potential Advantages | Potential Challenges |

| Direct SNAr | 3-Bromo-4,5-dichloropyridine, Piperidine | Nucleophilic Aromatic Substitution | Potentially straightforward, atom-economical. | May require harsh conditions, regioselectivity can be an issue. |

| Buchwald-Hartwig Amination | 3,5-Dibromo-4-halopyridine, Piperidine | Palladium-catalyzed Cross-Coupling | High functional group tolerance, generally high yields. | Requires expensive catalyst and ligands, optimization of conditions. |

| Direct Bromination | 4-(Piperidin-1-yl)pyridine | Electrophilic Aromatic Substitution | Direct introduction of bromine atoms. | Control of regioselectivity, potential for over-bromination. |

| Derivatization of 3,5-Dibromopyridine | 3,5-Dibromopyridine | Functional Group Interconversion | Utilizes a readily available starting material. | Multi-step synthesis, may involve sensitive intermediates. |

| From 3,5-Dibromo-4-aminopyridine | 3,5-Dibromo-4-aminopyridine | Diazotization, Substitution/Coupling | Access to a variety of 4-substituted pyridines. | Diazotization can be hazardous, multi-step process. |

Transformations from Brominated Piperidinone Derivatives to Pyridine Frameworks

The synthesis of pyridine frameworks from saturated heterocyclic precursors like piperidinones represents a key strategy involving aromatization. While direct transformation of a brominated piperidinone to this compound is a specific and less commonly documented route, the general principles of converting piperidinone or tetrahydropyridine (B1245486) structures into pyridines are well-established. These transformations typically involve oxidation or dehydrogenation steps, often facilitated by metal catalysts. acsgcipr.orgmdpi.com

One approach involves the palladium-catalyzed hydrogenation of pyridine derivatives, which can sometimes be interrupted by the presence of water to yield piperidinones. mdpi.com Reversing this process, the oxidation of di- and tetrahydropyridines to achieve an aromatic pyridine ring is a common synthetic step. acsgcipr.org Metal catalysts are crucial in providing lower energy pathways for such transformations, which might otherwise be thermally disfavored. acsgcipr.org For instance, the conversion of a piperidine derivative to a pyridine can be achieved through a dehydrogenation process. This is analogous to the final aromatization step in many multi-step syntheses of complex heterocyclic systems. The synthesis of functionalized piperidines can also proceed through the double reduction of pyridine derivatives, sometimes involving a piperidinone intermediate. nih.gov

Mechanistic Insights and Process Optimization

The efficient synthesis of substituted pyridines like this compound hinges on a deep understanding of reaction mechanisms and the careful optimization of process parameters. This is particularly true for the coupling reactions that are fundamental to constructing the final molecular architecture.

Investigation of Catalytic Systems and Reagents in Coupling Reactions

The formation of C-C and C-N bonds on a pyridine ring is most effectively achieved through metal-catalyzed cross-coupling reactions. nih.gov Palladium-based catalysts are exceptionally common and have been developed to be versatile and reliable for N-arylation reactions. nih.gov However, nickel and copper catalysts also offer powerful alternatives for specific transformations. organic-chemistry.orgacs.org

Key catalytic systems include:

Palladium Catalysts : Systems using Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands like (o-tolyl)₃P and X-Phos are widely used. organic-chemistry.org These are effective for Suzuki and Negishi cross-coupling reactions, enabling the arylation of pyridines at specific positions. organic-chemistry.orgacs.org For instance, the combination of Pd(dppf)Cl₂ with a suitable base has been identified as an optimal system for Suzuki coupling reactions involving bromo-pyridines. researchgate.netresearchgate.net

Nickel Catalysts : Nickel-catalyzed reductive coupling offers a mild and effective method for linking bromopyridines with alkyl bromides or for creating biaryl compounds without the need to pre-generate organometallic reagents. organic-chemistry.org

Copper Catalysts : Copper(I) has been shown to facilitate Suzuki couplings of challenging heterocyclic boronates and can also catalyze the direct functionalization of pyridines with alkynes. organic-chemistry.orgacs.org

The choice of reagent is also critical. Organozinc, organoboron (boronic acids/esters), and Grignard reagents are common nucleophilic partners in these coupling reactions. organic-chemistry.orgacs.orgorganic-chemistry.org

| Catalyst System | Coupling Reaction Type | Substrate Example | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki Coupling | 4-Bromo-2-methylpyridine + Phenylboronic acid | researchgate.netresearchgate.net |

| Pd(OAc)₂ / (o-tolyl)₃P | Negishi/Suzuki-type Coupling | Aryl bromides + Pyridyl aluminum reagents | organic-chemistry.org |

| Pd₂(dba)₃ / X-Phos | Negishi Coupling | 2-Heterocyclic organozinc reagents + Aryl chlorides | organic-chemistry.org |

| Nickel Catalyst | Reductive Coupling | Bromopyridines + Tertiary alkyl bromides | organic-chemistry.org |

| Copper(I) | Suzuki Coupling | 2-Heterocyclic boronates | organic-chemistry.org |

Impact of Reaction Conditions (Temperature, Solvent Systems, Concentration) on Yield and Selectivity

The outcome of synthetic procedures, particularly metal-catalyzed couplings, is highly sensitive to the reaction environment. Yield and selectivity can be dramatically influenced by parameters such as temperature, the solvent system, and reagent concentration. nih.govacs.org

Temperature : Temperature control is crucial. For instance, in the synthesis of 3,5-dibromo-4-iodopyridine from an aminopyridine precursor, the initial diazotization reaction is performed at low temperatures (0–5 °C), while the subsequent substitution is achieved by rapidly heating the mixture to 80-100 °C. google.comgoogle.com In other cases, such as microwave-assisted Suzuki couplings, higher temperatures (e.g., 120 °C) can significantly shorten reaction times and improve yields. researchgate.netresearchgate.net

Solvent Systems : The choice of solvent can affect reagent solubility, reaction rate, and even the catalytic pathway. Mixed solvent systems are often employed to optimize these factors. A mixture of water and 1,4-dioxane (B91453) (5:1) was found to be optimal for certain microwave-assisted Suzuki reactions, providing a "green" and efficient medium. researchgate.netresearchgate.net Other syntheses may use solvents like acetonitrile, tetrahydrofuran (B95107) (THF), or carbon tetrachloride depending on the specific reaction step. google.comchemicalbook.comnih.gov

Concentration and Reagent Stoichiometry : The molar ratio of reactants and catalysts is a key parameter. In the synthesis of halogenated pyridines, the molar ratio of the aminopyridine precursor to the diazotization reagent is preferably controlled between 1:1 and 1:1.5 to ensure efficient conversion. google.com Maintaining an optimal starting material concentration has also been noted as critical for the success of hydrogenation processes in piperidine synthesis. nih.gov

| Reaction Type | Parameter | Condition | Impact | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Temperature | Microwave at 120 °C | Increased yield by 30% (total yield 81%) | researchgate.netresearchgate.net |

| Suzuki Coupling | Solvent | water/1,4-dioxane (5:1) | Optimal for yield and green chemistry | researchgate.netresearchgate.net |

| Diazotization/Iodination | Temperature | 0-5 °C, then heat to 80 °C | Controlled reaction sequence for high yield (78%) | google.com |

| Diazotization/Bromination | Reagent Concentration | 3,5-dibromo-4-aminopyridine to NaNO₂ ratio of 1:1 to 1:1.5 | Preferred for optimal conversion | google.com |

| Palladium-Catalyzed Coupling | Catalyst Loading | Higher catalyst loading and temperatures are often used in practice | Ensures rapid generation of target compound, though may be less efficient | nih.gov |

Strategies for Minimizing By-product Formation and Enhancing Purity

Achieving high purity is a critical goal in chemical synthesis, requiring strategies to minimize the formation of unwanted by-products and effectively remove any that do form.

Controlling Regioselectivity : In the synthesis of multi-substituted pyridines, controlling where each functional group attaches (regioselectivity) is paramount. The development of C-4 selective coupling reactions for 2,4-dichloropyridines is an example of how catalyst and condition selection can direct the reaction to the desired isomer, thus avoiding a mixture of products. acs.org Similarly, cascade reactions are designed to exhibit excellent regional selectivity to prevent the formation of isomers. nih.gov

Optimization of Reaction Conditions : As detailed previously, fine-tuning reaction conditions is a primary strategy for enhancing purity. The optimal combination of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd(dppf)Cl₂) was shown to significantly improve the yield of the desired product, which inherently means reducing the proportion of by-products. researchgate.netresearchgate.net

Post-Reaction Purification : Even in optimized reactions, impurities are often present. A robust purification strategy is therefore essential. Common techniques described in the synthesis of related halogenated pyridines include:

Quenching and Neutralization : Reactions are often stopped (quenched) by pouring the mixture into ice water. This precipitates the crude product. The remaining solution is then neutralized with a base, such as a sodium hydroxide (B78521) solution, to a specific pH (e.g., 6.0-7.5). google.comgoogle.com

Extraction : The product is separated from the aqueous phase using an organic solvent like chloroform (B151607) or ethyl acetate. google.comgoogle.com

Washing : The organic layer is washed with solutions like saturated sodium chloride (brine) to remove residual water and water-soluble impurities. google.comchemicalbook.com

Recrystallization : The final and most powerful step for purification is often recrystallization. The crude solid is dissolved in a suitable hot solvent (e.g., n-hexane) and allowed to cool, causing the pure product to crystallize out, leaving impurities behind in the solvent. google.comgoogle.com This method was used to obtain 3,5-dibromo-4-iodopyridine with a purity of 98.8%. google.com

By employing these strategies, chemists can enhance the selectivity of the desired reaction pathway and effectively remove contaminants, leading to a final product of high purity. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a comprehensive insight into the molecular framework of 3,5-Dibromo-4-(piperidin-1-yl)pyridine by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR for Confirmation of Hydrogen Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the piperidinyl substituent. The two equivalent protons on the pyridine ring (H-2 and H-6) are expected to appear as a singlet in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine atoms.

The piperidinyl protons would present more complex signal patterns. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate at a lower field compared to the other piperidinyl protons due to the inductive effect of the nitrogen. These would likely appear as a multiplet. The protons on the carbons beta (β-protons) and gamma (γ-protons) to the nitrogen would resonate at higher fields, appearing as overlapping multiplets. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 (Pyridine) | Downfield (Aromatic region) | Singlet | 2H |

| α-H (Piperidine) | Mid-field | Multiplet | 4H |

| β, γ-H (Piperidine) | Upfield | Multiplet | 6H |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyridine ring directly bonded to the bromine atoms (C-3 and C-5) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region of the spectrum. The carbon atom attached to the piperidinyl group (C-4) and the carbons at positions 2 and 6 would also have distinct chemical shifts.

Within the piperidine (B6355638) ring, three distinct signals are anticipated, corresponding to the α, β, and γ carbon atoms, with the α-carbons appearing at the lowest field due to their proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 (Pyridine) | Aromatic region |

| C-3, C-5 (Pyridine) | Aromatic region, influenced by Br |

| C-4 (Pyridine) | Aromatic region, attached to N |

| α-C (Piperidine) | Aliphatic region, downfield |

| β-C (Piperidine) | Aliphatic region |

| γ-C (Piperidine) | Aliphatic region, upfield |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To establish the precise connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For the piperidinyl group, cross-peaks would be observed between the α-protons and the β-protons, and between the β-protons and the γ-protons, confirming the ring structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the pyridine protons (H-2/H-6) and the adjacent pyridine carbons (C-3/C-5) and the carbon at the point of substitution (C-4). Furthermore, correlations between the α-protons of the piperidine ring and the C-4 of the pyridine ring would definitively confirm the point of attachment between the two ring systems.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of two bromine atoms would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The molecular ion peak would appear as a cluster of peaks, with the relative intensities corresponding to the statistical distribution of the bromine isotopes. The exact mass measured by HRMS would be compared to the calculated theoretical mass of the proposed formula, C₁₀H₁₂Br₂N₂, to confirm its elemental composition.

Fragmentation Pattern Analysis for Structural Features

In addition to the molecular ion, mass spectrometry provides a fragmentation pattern that can offer valuable structural insights. The fragmentation of this compound under ionization would likely involve characteristic losses. Common fragmentation pathways could include the loss of one or both bromine atoms, as well as fragmentation of the piperidine ring. The cleavage of the C-N bond between the pyridine and piperidine rings could also occur, leading to fragment ions corresponding to each of the ring systems. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy

While specific experimental FT-IR spectra for this compound are not widely available in the reviewed literature, the expected characteristic absorption bands can be inferred from the analysis of related pyridine and piperidine derivatives. iosrjournals.orgnih.govresearchgate.net The primary functional groups present in the molecule are the pyridine ring, the piperidine ring, and the carbon-bromine bonds.

The FT-IR spectrum is anticipated to show distinct peaks corresponding to the stretching and bending vibrations of these moieties. For instance, the C-N stretching vibrations are typically observed in the region of 850-1150 cm⁻¹. iosrjournals.org The presence of the pyridine ring would be indicated by characteristic ring stretching vibrations. Similarly, the piperidine ring will exhibit C-H stretching vibrations from its methylene (B1212753) groups. The carbon-bromine (C-Br) stretching vibrations are expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

A theoretical assignment of the principal vibrational modes for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 |

| Ring Breathing | ~1000 | |

| Piperidine Ring | C-H Stretching (asymmetric and symmetric) | 2950-2850 |

| CH₂ Scissoring | ~1450 | |

| C-N Bond | C-N Stretching | 1150-1020 |

| C-Br Bond | C-Br Stretching | 600-500 |

| Note: These are expected values based on the analysis of similar compounds and may vary in the actual experimental spectrum. |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Although a specific Raman spectrum for this compound has not been reported in the surveyed literature, theoretical calculations and data from analogous compounds like 2,6-dibromo-4-nitroaniline (B165464) and various pyridine complexes offer insights into the expected Raman shifts. nih.govresearchgate.net

The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br stretching vibrations would also be observable and can provide confirmatory evidence for the presence of the bromine substituents. The Raman spectrum, in conjunction with the FT-IR data, would allow for a more complete assignment of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Symmetric Ring Breathing | ~990 |

| Ring Deformations | Various | |

| C-Br Bond | Symmetric C-Br Stretching | ~550 |

| Note: These are predicted values and require experimental verification. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. However, analysis of a closely related structure, 4-amino-3,5-dichloropyridine, provides a basis for understanding the expected molecular geometry. nih.govresearchgate.net In such structures, the pyridine ring is typically planar. The piperidine ring would likely adopt a chair conformation, which is its most stable arrangement.

The bond lengths and angles would be influenced by the electronic effects of the bromine atoms and the piperidino group. The C-Br bond lengths are expected to be in the typical range for bromo-aromatic compounds. The C-N bond connecting the piperidine to the pyridine ring will have a length indicative of a single bond. The internal angles of the pyridine ring may show slight distortions due to the steric bulk and electronic influence of the substituents.

| Parameter | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| C-N (Pyridine-Piperidine) Bond Length | ~1.47 Å |

| Pyridine Ring C-C Bond Lengths | ~1.39 Å |

| Pyridine Ring C-N Bond Lengths | ~1.34 Å |

| Piperidine Ring C-C Bond Lengths | ~1.53 Å |

| Piperidine Ring C-N Bond Lengths | ~1.47 Å |

| C-Br Bond Angle (on pyridine) | ~120° |

| Note: These values are estimations based on related structures and require experimental determination from a single crystal X-ray diffraction study of the title compound. |

In the absence of a specific crystal structure for this compound, the nature of its crystal packing and intermolecular interactions can be predicted based on the functional groups present and studies on similar halogenated pyridine derivatives. acs.orgacs.org The crystal packing is likely to be governed by a combination of van der Waals forces and weaker non-covalent interactions.

A comprehensive search of the scientific literature revealed no specific studies on the co-crystallization of this compound with biomolecules. Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular entities in a stoichiometric ratio. rsc.orgnumberanalytics.com In pharmaceutical sciences, co-crystallization of small molecules with biomolecules, such as proteins or enzymes, is a valuable method to understand drug-target interactions at a molecular level. nih.govlongdom.org While many small molecule kinase inhibitors have been successfully co-crystallized with their target proteins, there is no available data to indicate that this compound has been the subject of such investigations.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying medium to large-sized molecules like pyridine (B92270) derivatives. niscair.res.inresearchgate.net DFT methods would be instrumental in elucidating the electronic structure and related properties of the title compound.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is geometry optimization. Using a DFT method, such as B3LYP with a basis set like 6-311G(d,p), researchers can calculate the lowest energy conformation of 3,5-Dibromo-4-(piperidin-1-yl)pyridine. niscair.res.in This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum on the potential energy surface.

The optimization would yield key structural parameters. For related substituted pyridine and piperidine (B6355638) rings, studies have shown that the piperidine ring typically adopts a chair conformation. nih.gov The analysis would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, in a study of a different brominated pyridine derivative, theoretical bond angles showed only slight variations from experimental X-ray diffraction data. sci-hub.se A similar high correlation between calculated and experimental values would be expected for the title compound.

The following table illustrates the type of data that would be generated from a geometry optimization study. The values are hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Atoms | Hypothetical Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-N (pyridine) | 1.34 Å | |

| C-N (piperidine) | 1.38 Å | |

| Bond Angle | C-N-C (pyridine) | 117.0° |

| Br-C-C | 121.5° | |

| Dihedral Angle | C-C-N-C (piperidine) | 55.0° |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization technique used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyridine derivatives, the nitrogen atom of the pyridine ring is an expected site of high negative potential, making it a center of basicity. nih.gov In this compound, the bromine atoms, being highly electronegative, would also create regions of negative potential, while the hydrogen atoms of the piperidine ring would exhibit positive potential. nih.gov This analysis provides a visual guide to the molecule's polarity and reactive sites. vedantu.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.in The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many pyridine derivatives, the HOMO is often localized on the pyridine ring and any electron-donating substituents, while the LUMO is distributed across the electron-withdrawing parts of the molecule. niscair.res.in A DFT calculation would provide the energies of these orbitals and visualize their spatial distribution, offering predictive power for various chemical reactions.

Bond Dissociation Energies (BDE) and Average Local Ionization Energy (ALIE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can help predict the weakest bond in a molecule and thus its likely fragmentation pathways under thermal or photochemical conditions. For this compound, the C-Br bonds are expected to be among the weaker covalent bonds, making them potential sites for radical reactions.

Average Local Ionization Energy (ALIE) is a more recent concept that maps the energy required to remove an electron from any point on the molecule's electron density surface. It is a powerful tool for predicting sites of electrophilic attack, with lower ALIE values indicating more easily ionizable, nucleophilic regions. While specific ALIE studies on this compound are absent, this method would complement MEP analysis by providing a quantitative measure of nucleophilicity across the molecular surface.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out reaction pathways. For halogenated pyridines, a common reaction is nucleophilic aromatic substitution (SNAr). stackexchange.com In the case of this compound, further substitution reactions could be investigated. The pyridine ring is electron-deficient, a characteristic that facilitates attack by nucleophiles, especially at positions ortho and para to the ring nitrogen. stackexchange.comyoutube.com

A theoretical study would involve locating the transition state structures for a proposed reaction, for example, the substitution of one of the bromine atoms. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This would reveal the activation energy, providing a quantitative measure of the reaction's feasibility. The mechanism for nucleophilic attack on a related compound, 3,4-dibromopyridine, proceeds through a carbanionic Meisenheimer intermediate before the bromide leaving group is expelled to restore aromaticity. stackexchange.com A similar mechanism would be anticipated for the title compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation would model the movement of the atoms in this compound in a simulated environment (e.g., in a solvent like water or ethanol) at a given temperature and pressure.

These simulations could reveal conformational changes, such as the flexing of the piperidine ring, and provide information about intermolecular interactions with solvent molecules. Although no MD simulation studies have been published for this specific molecule, this technique is widely used to understand the behavior of drug-like molecules in biological systems and to study their solvation properties.

Conformational Analysis and Flexibility in Solution

The conformational flexibility of "this compound" is primarily dictated by the rotational barrier around the C-N bond connecting the pyridine and piperidine rings, as well as the intrinsic flexibility of the piperidine ring itself.

Key Conformational Features:

Piperidine Ring: The piperidine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for such saturated six-membered rings.

Pyridine Ring: The pyridine ring, being an aromatic system, is planar. wikipedia.org

Torsional Angle: The relative orientation of the two rings is defined by the torsional angle around the C4-N1 bond. This rotation is subject to steric hindrance from the two bromine atoms at the 3 and 5 positions of the pyridine ring. The most stable conformation in solution is likely to be one where the piperidine ring is twisted out of the plane of the pyridine ring to minimize steric clashes between the hydrogen atoms on the piperidine ring and the bulky bromine atoms.

Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to map the potential energy surface of this rotation and identify the global and local energy minima, providing a detailed picture of the molecule's conformational preferences in solution.

Table 1: Predicted Torsional Angle and Energy Barrier for Ring Rotation

| Parameter | Predicted Value | Computational Method |

| C3-C4-N1-C2' Torsional Angle (°) | 45 - 60 | DFT (B3LYP/6-31G) |

| Rotational Energy Barrier (kcal/mol) | 5 - 10 | DFT (B3LYP/6-31G) |

Note: The data in this table is hypothetical and serves as an illustration of the type of results that would be obtained from a detailed conformational analysis.

Solvent Effects and Stability in Different Environments

The stability and properties of "this compound" can be significantly influenced by the solvent environment. Solvatochromic studies on related bipyridyl compounds have shown that changes in solvent polarity can lead to shifts in UV-Vis absorption maxima, indicating alterations in the electronic structure. mdpi.com

Influence of Solvent Polarity:

Polar Solvents: In polar solvents, the dipole moment of the molecule will interact more strongly with the solvent molecules, potentially leading to increased solubility and stability. The nitrogen atom in the pyridine ring and the piperidine nitrogen can also participate in hydrogen bonding with protic solvents.

Nonpolar Solvents: In nonpolar solvents, intramolecular forces will be more dominant in determining the conformation and stability.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the geometry, electronic structure, and stability of the molecule. These calculations can predict how properties like the dipole moment and absorption spectrum change with the dielectric constant of the solvent.

Table 2: Predicted Solvent-Dependent Properties

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 2.5 | 280 |

| Dichloromethane | 8.93 | 3.1 | 285 |

| Acetonitrile | 37.5 | 3.8 | 290 |

| Water | 80.1 | 4.5 | 295 |

Note: This table contains hypothetical data to illustrate the expected trends in solvent effects.

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govnih.gov For "this compound," in silico docking studies can elucidate its potential as a ligand for various biological targets. The presence of both hydrogen bond acceptors (the nitrogen atoms) and hydrophobic regions (the pyridine and piperidine rings), along with the bromine atoms capable of forming halogen bonds, makes it an interesting candidate for drug design. youtube.comyoutube.com

Potential Interaction Modes:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aliphatic piperidine ring and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized as important in drug-receptor binding.

Docking simulations can provide a binding affinity score, which is an estimate of the strength of the interaction, and a detailed visualization of the binding pose, highlighting the specific interactions that stabilize the ligand-protein complex.

Comparative Computational Modeling with Related Pyridine and Piperidine Derivatives

Comparative molecular modeling studies can provide valuable insights into the structure-activity relationships (SAR) of "this compound." By comparing its computed properties with those of related analogs, the specific contributions of the bromine and piperidine substituents can be determined. For instance, comparative molecular field analysis (CoMFA) has been successfully applied to understand the SAR of pyridylimidazole derivatives. nih.gov

A hypothetical comparative study could involve the following compounds:

4-(piperidin-1-yl)pyridine (the non-brominated parent compound)

3-Bromo-4-(piperidin-1-yl)pyridine (mono-brominated analog)

3,5-Dichloro-4-(piperidin-1-yl)pyridine (to compare halogen effects)

4-(pyrrolidin-1-yl)-3,5-dibromopyridine (to assess the effect of the piperidine ring size)

By comparing properties such as electrostatic potential maps, frontier molecular orbital energies, and predicted binding affinities, a detailed understanding of the role of the dibromo-substitution pattern can be achieved. Such studies are instrumental in the rational design of more potent and selective analogs. acs.org

Nonlinear Optical Properties (NLO) Predictions (If applicable)

Molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. The "this compound" molecule has a potential charge-transfer character, with the piperidine group acting as an electron donor and the dibrominated pyridine ring as an electron acceptor. Computational studies on other pyridine and pyrimidine (B1678525) derivatives have shown that such structures can possess significant NLO responses. tandfonline.comworldscientific.comrsc.orgacs.orgfrontiersin.org

Computational Prediction of NLO Properties:

The NLO properties, such as the first hyperpolarizability (β), can be predicted using quantum chemical calculations, typically at the DFT level of theory. These calculations can help in screening potential NLO candidates before proceeding with experimental synthesis and characterization. The magnitude of the NLO response is sensitive to the nature and position of substituents on the pyridine ring.

Table 3: Predicted NLO Properties of Related Pyridine Derivatives

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (a.u.) |

| 4-Nitropyridine | 3.97 | 1500 |

| 4-(Dimethylamino)pyridine | 4.31 | 1200 |

| This compound | ~3.0 (estimated) | Potentially significant |

Note: The data for the first two entries are representative values from the literature for known NLO-active pyridines. The values for the title compound are estimations and would require specific calculations.

Chemical Reactivity and Derivatization Strategies

Transformations at the Bromine Substituents

The two bromine atoms at the 3- and 5-positions of the pyridine (B92270) ring are primary sites for modification, enabling the introduction of diverse functional groups through various established and modern synthetic methodologies.

Cross-Coupling Reactions for C-C, C-N, C-O, C-S Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bonds. While specific studies on 3,5-Dibromo-4-(piperidin-1-yl)pyridine are not extensively documented, the reactivity of similar bromopyridine systems provides a strong basis for predicting its behavior in these transformations. The electron-donating nature of the 4-piperidyl group is expected to influence the reactivity of the C-Br bonds in these reactions.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction pairs the dibromopyridine with an organoboron reagent (boronic acid or ester) to form biaryl or vinyl-substituted pyridines. It is a widely used method for C-C bond formation with high functional group tolerance. For related di- and tri-halopyridines, these reactions proceed efficiently in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govrsc.orgresearchgate.netambeed.com On a related substrate, N-(3',5'-dibromopyrid-2'-yl)pyridinium aminide, Suzuki coupling showed a preference for substitution at the 3'-position.

Heck Coupling: The Mizoroki-Heck reaction involves the coupling of the dibromopyridine with an alkene to introduce a substituted vinyl group. This reaction is catalyzed by palladium complexes and typically requires a base.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the dibromopyridine and a terminal alkyne, yielding alkynyl-substituted pyridines. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. Studies on 3,5-dibromo-2,6-dichloropyridine have demonstrated the feasibility of sequential Sonogashira couplings to produce various alkynylated pyridines.

Table 1: Representative Palladium-Catalyzed C-C Cross-Coupling Reactions on Halopyridines

| Coupling Reaction | Halopyridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine |

| Heck | Aryl bromide | Olefin | [(P(C₅H₁₀N)₃)₂PdCl₂] / K₂CO₃ | Aryl-substituted olefin |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | Alkynyl-substituted pyridine |

C-N, C-O, and C-S Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling the dibromopyridine with primary or secondary amines. This would allow for the introduction of a second amino substituent onto the pyridine core. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds. Coupling this compound with alcohols, phenols, or thiols in the presence of a copper catalyst would yield the corresponding ether or thioether derivatives. While traditional Ullmann reactions often require harsh conditions, modern ligand-assisted protocols allow the reactions to proceed under milder temperatures.

Table 2: Representative C-Heteroatom Cross-Coupling Reactions on Aryl Halides

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig | 2-Bromo-6-methyl pyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP / NaOᵗBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

| Ullmann (C-O) | 4-Chloronitrobenzene | Phenol | Copper / KOH | p-Nitrophenyl phenyl ether |

| Ullmann-type (C-S) | Aryl Iodide | Thiol | CuI / Ligand / Base | Aryl thioether |

Sequential Metalation and Metal-Halogen Exchange Strategies

Metal-halogen exchange is a powerful technique for converting a carbon-halogen bond into a carbon-metal bond, creating a potent nucleophilic site for subsequent reaction with an electrophile. This strategy is particularly useful for the regioselective functionalization of polyhalogenated heterocycles.

The reaction typically involves treating the dibromopyridine with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The rate of exchange generally follows the trend I > Br > Cl. For 3,5-dibromopyridine (B18299), directed metalation using TMPMgCl·LiCl has been shown to occur regioselectively at the C-2 position, ortho to the nitrogen. It is plausible that this compound could undergo a similar directed metalation at the C-2 or C-6 positions due to the directing effect of the pyridine nitrogen.

Alternatively, a bromine-lithium exchange would likely occur at one of the C-Br bonds. The resulting lithiated or magnesiated pyridine intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, disulfides) to introduce a new functional group. By carefully controlling the stoichiometry of the organometallic reagent and the reaction conditions, it may be possible to achieve selective mono-functionalization, followed by a second, different functionalization at the remaining bromine atom.

Reduction of Carbon-Bromine Bonds

The bromine atoms can be selectively removed and replaced with hydrogen atoms through catalytic hydrogenation or other reductive dehalogenation methods. This transformation is useful for synthesizing mono-bromo or fully debrominated 4-(piperidin-1-yl)pyridine derivatives. Common methods include palladium-catalyzed hydrogenation (e.g., using H₂, Pd/C, and a base like triethylamine or potassium acetate) or transfer hydrogenation.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form a quaternary pyridinium salt. This modification would introduce a permanent positive charge, significantly altering the electronic properties and solubility of the molecule.

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. It enhances the electron-withdrawing nature of the ring, which can activate the C-2 and C-6 positions for nucleophilic attack. Furthermore, N-oxidation is a key step in the synthesis of 4-nitro pyridine derivatives from their parent compounds. For instance, the N-oxidation of 3,5-dibromopyridine is the initial step before nitration at the 4-position.

Reactions Involving the Piperidine (B6355638) Moiety

The piperidine ring offers an additional site for chemical modification, although the tertiary nature of the nitrogen atom limits the scope of possible reactions compared to primary or secondary piperidines.

Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a tertiary amine. While it cannot be further alkylated or acylated directly, it can undergo other transformations.

N-Oxidation: Similar to the pyridine nitrogen, the piperidine nitrogen can be oxidized to a tertiary amine N-oxide. This reaction introduces a polar N-O bond and can be a metabolic pathway for many piperidine-containing drugs. These N-oxides can sometimes undergo thermal rearrangement, such as the Meisenheimer rearrangement, if an appropriate group is attached to the nitrogen.

Hofmann Elimination: If the piperidine nitrogen were part of a quaternary ammonium salt (formed, for example, by a reaction involving ring synthesis), it could undergo Hofmann elimination. However, for the pre-formed this compound, this reaction is not directly applicable without prior modification of the piperidine ring itself.

Dehydrogenation of the Piperidine Ring to Pyridine Derivatives

The dehydrogenation, or aromatization, of the piperidine ring in this compound would lead to the formation of a pyridinium salt. This transformation is a key reaction in the synthesis of various pyridine derivatives and has been studied for its application in reversible hydrogen storage systems.

The catalytic dehydrogenation of piperidines is typically carried out at elevated temperatures (200-500 °C) over platinum or palladium catalysts supported on materials like silica gel. The presence of hydrogen is often required to maintain catalyst activity.

The substituents on the piperidine ring can significantly influence the rate of dehydrogenation. nih.govnih.gov Theoretical calculations and experimental results have shown that electron-donating or conjugated substituents on the piperidine ring can increase the rate of catalytic dehydrogenation. nih.govnih.gov This is attributed to the lowering of the enthalpy of dehydrogenation. nih.govnih.gov For instance, 4-aminopiperidine and piperidine-4-carboxamide exhibit greater dehydrogenation rates compared to unsubstituted piperidine. nih.govnih.gov

In the context of this compound, the electron-withdrawing nature of the 3,5-dibromopyridinyl substituent on the piperidine nitrogen would likely influence the thermodynamics and kinetics of the dehydrogenation process. While specific studies on this compound are lacking, the general principles of N-substituted piperidine dehydrogenation suggest that the reaction is feasible under appropriate catalytic conditions.

Exploration of Novel Reaction Pathways and Synthetic Transformations

The exploration of novel reaction pathways for this compound primarily focuses on the functionalization of the electron-deficient dibromopyridine ring. The two bromine atoms offer opportunities for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Regioselective Functionalization via Halogen-Metal Exchange:

A significant challenge in the functionalization of polysubstituted pyridines is achieving regioselectivity. For 3,5-dibromopyridine derivatives, a bromine-magnesium exchange reaction using reagents like iso-PrMgCl·LiCl can be employed. The presence of a directing group, such as a tosyloxy group at the 2-position, can allow for a highly regioselective Br/Mg exchange at the 3-position. nih.gov The resulting pyridylmagnesium reagent can then react with various electrophiles to introduce new functional groups. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. nih.gov These reactions can be applied to 3,5-dibromopyridine derivatives to introduce aryl or heteroaryl groups at the bromine-substituted positions. The reactivity of the two bromine atoms may differ, allowing for sequential and regioselective cross-coupling reactions under carefully controlled conditions.

For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ has been shown to proceed efficiently. nih.gov This suggests that similar transformations could be applied to this compound to synthesize a library of novel derivatives.

The use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides has also emerged as a promising strategy, particularly for the synthesis of linked pyridine-heterocycle building blocks. semanticscholar.org This method could potentially be adapted for the functionalization of the dibromopyridine core of the title compound.

The development of novel reaction pathways for this compound is crucial for expanding its chemical diversity and exploring its potential in various applications. The combination of regioselective functionalization and versatile cross-coupling methodologies provides a robust platform for the synthesis of a wide array of new chemical entities based on this scaffold.

Applications in Synthetic Chemistry and Advanced Materials

Utilisation as a Versatile Building Block in Multi-Step Organic Synthesis

The presence of two bromine atoms at the 3 and 5 positions of the pyridine (B92270) ring offers two reactive sites for cross-coupling reactions, making 3,5-Dibromo-4-(piperidin-1-yl)pyridine a valuable scaffold in multi-step organic synthesis. These bromine atoms can be selectively substituted to introduce a variety of functional groups, enabling the construction of complex molecular architectures.

A significant application of this compound is in the synthesis of substituted pyridines, which are core structures in many biologically active molecules. The differential reactivity of the bromine atoms can be exploited to achieve regioselective functionalization, a key strategy in the synthesis of intricate molecules. For instance, palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are commonly employed to form new carbon-carbon bonds at the brominated positions.

Research has demonstrated the use of similar dibrominated pyridine cores in the synthesis of kinase inhibitors. The general approach involves a sequential cross-coupling strategy where one bromine atom is first substituted with an aryl or heteroaryl group, followed by the substitution of the second bromine atom with another moiety. This step-wise functionalization allows for the creation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

While direct examples for this compound are proprietary or less documented in open literature, the synthetic routes for analogous compounds, such as N-(3,5-dibromo-2-pyridyl)piperazines, highlight the regioselective synthesis of 3,5-disubstituted pyridylpiperazines through cross-coupling reactions. This underscores the potential of this compound as a key intermediate in the synthesis of pharmaceutically relevant compounds. The piperidinyl group at the 4-position can also influence the electronic properties and solubility of the resulting molecules.

A general synthetic scheme illustrating the utility of a dibromopyridine scaffold is presented below:

Table 1: Representative Synthetic Transformations of Dibromopyridine Scaffolds

| Starting Material | Reagents and Conditions | Product | Application |

| 3,5-Dibromopyridine (B18299) derivative | 1. Arylboronic acid, Pd catalyst, base (Suzuki Coupling) 2. Second Arylboronic acid, Pd catalyst, base | 3,5-Diarylpyridine derivative | Synthesis of complex organic molecules |

| 3,5-Dibromopyridine derivative | 1. Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) 2. Azide (Click Chemistry) | Triazole-substituted pyridine | Synthesis of bioactive heterocycles |

| 3,5-Dibromopyridine derivative | Organotin reagent, Pd catalyst (Stille Coupling) | 3-Substituted-5-bromopyridine | Stepwise functionalization |

Precursor for the Development of Functional Organic Materials

The unique electronic and structural features of this compound make it a promising precursor for the development of functional organic materials, including polymers and materials for optoelectronic devices. The pyridine ring, being an electron-deficient system, can be incorporated into conjugated polymers to tune their electronic properties.

The two bromine atoms provide handles for polymerization reactions. For example, through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille polycondensation, this compound can be reacted with a variety of bifunctional monomers to create novel conjugated polymers. The piperidinyl group can enhance the solubility and processability of the resulting polymers, which is often a challenge in materials science.

Furthermore, pyridine-containing polymers have been investigated for their applications in light-emitting diodes (LEDs), photovoltaics, and sensors. The nitrogen atom in the pyridine ring can coordinate with metal ions, leading to materials with interesting photophysical or catalytic properties.

Recent research has focused on the synthesis of pyridine-based covalent organic frameworks (COFs) for applications such as adsorption. While not directly using this compound, these studies demonstrate the potential of incorporating pyridine moieties into porous crystalline structures. The dibromo functionality of the title compound could be exploited to construct novel COFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Synthetic Approach | Potential Application | Key Feature |

| Conjugated Polymer | Suzuki or Stille Polycondensation | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Tunable electronic properties, enhanced solubility |

| Covalent Organic Framework (COF) | Solvothermal synthesis with multitopic linkers | Gas storage, catalysis, sensing | High surface area, ordered porosity |

| Metal-Organic Framework (MOF) | Coordination with metal ions | Luminescent sensors, catalysis | Tunable emission, active metal centers |

Ligand Design and Coordination Chemistry Applications

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The presence of substituents on the pyridine ring, such as the bromo and piperidinyl groups in this compound, can significantly influence the electronic and steric properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complexes.

The two bromine atoms can act as secondary coordination sites or can be substituted with other donor groups to create multidentate ligands. This versatility allows for the design of ligands with specific coordination geometries and electronic properties for applications in catalysis, materials science, and bioinorganic chemistry.

For example, palladium(II) complexes with pyridine-based ligands have been extensively studied for their catalytic activity in cross-coupling reactions. The ligand plays a crucial role in stabilizing the active palladium species and influencing the efficiency and selectivity of the catalytic cycle. While specific studies on complexes of this compound are not widely reported, the general principles of coordination chemistry suggest its potential to form catalytically active complexes.

The synthesis of metal-organic frameworks (MOFs) is another area where pyridine-based ligands are of great interest. The ability of the pyridine nitrogen to coordinate with metal ions, combined with the potential for further functionalization at the bromine positions, makes this compound an attractive building block for the construction of porous, crystalline materials with applications in gas storage, separation, and catalysis.

Table 3: Characterization of a Hypothetical Palladium Complex with this compound

| Property | Expected Observation | Technique |

| Coordination Geometry | Square Planar | X-ray Crystallography |

| Metal-Ligand Bonding | Pd-N bond formation | FT-IR, NMR Spectroscopy |

| Electronic Transitions | Metal-to-Ligand Charge Transfer (MLCT) | UV-Vis Spectroscopy |

| Elemental Composition | Confirmation of empirical formula | Elemental Analysis |

Development of New Synthetic Methodologies Facilitated by the Compound's Structure

The unique substitution pattern of this compound can facilitate the development of new synthetic methodologies. The presence of two electronically distinct C-Br bonds, influenced by the electron-donating piperidinyl group, can be exploited for selective and sequential cross-coupling reactions.

The development of regioselective cross-coupling methods is a significant area of research in organic synthesis. The ability to selectively functionalize one bromine atom over the other in a controlled manner would provide a powerful tool for the synthesis of complex molecules. This selectivity could be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

For instance, a milder reaction condition might favor the substitution of the more reactive bromine atom, leaving the other intact for a subsequent transformation. This stepwise approach allows for the introduction of different functional groups at specific positions, which is crucial for building molecular complexity. While specific methodologies developed using this exact compound are not extensively documented, the principles are well-established with similar di- and tri-substituted pyridines.

Furthermore, the piperidinyl group could be explored for its directing group capabilities in C-H activation reactions, providing a novel route to functionalize the pyridine ring at positions other than the brominated carbons. The development of such methodologies would expand the synthetic utility of this compound and open up new avenues for the synthesis of novel pyridine-based structures.

Future Research Directions and Unexplored Avenues

Development of Enantioselective and Diastereoselective Synthetic Routes

The piperidine (B6355638) ring in 3,5-Dibromo-4-(piperidin-1-yl)pyridine is achiral. However, many biologically active molecules containing piperidine are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. nih.govrsc.org Future research should focus on introducing chirality to this scaffold.

One promising avenue is the development of enantioselective and diastereoselective synthetic routes to derivatives of this compound. This could be achieved by modifying the piperidine ring or by using its existing structure to direct stereoselective transformations. For instance, methods for the asymmetric synthesis of substituted piperidines, such as those involving organocatalysis or transition-metal catalysis, could be adapted. nih.govacs.org Aza-Diels-Alder reactions or the stereoselective reduction of pyridine (B92270) precursors could also be explored to construct chiral piperidine rings that can then be attached to the 3,5-dibromopyridine (B18299) core. acs.org

Furthermore, the development of methods to introduce substituents at the 2, 3, 5, or 6 positions of the piperidine ring with high stereocontrol would be of significant value. usm.eduacs.org This could lead to libraries of stereochemically defined compounds for biological screening.

Table 1: Potential Chiral Derivatives of this compound

| Derivative Name | Position of Chirality | Potential Synthetic Strategy |

| (R/S)-3,5-Dibromo-4-(2-methylpiperidin-1-yl)pyridine | C2 of Piperidine | Asymmetric alkylation of a piperidine precursor |

| (3R,4S)-3,5-Dibromo-4-(3-hydroxy-4-methylpiperidin-1-yl)pyridine | C3 and C4 of Piperidine | Diastereoselective hydroxylation of a chiral piperidine intermediate |

| Atropisomeric derivatives | Restricted rotation around the C-N bond | Introduction of bulky substituents at the 2' and 6' positions of the piperidine ring |

Implementation of Green Chemistry Principles in Synthesis

Traditional methods for the synthesis of polysubstituted pyridines and piperidines often involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. nih.gov The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic processes. researchgate.net

Future research should aim to develop a green synthesis of this compound. This could involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with water, ethanol, or ionic liquids.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This could include developing novel catalysts for the bromination or amination steps.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot or tandem reactions could be particularly effective. acs.org

A recent study on the synthesis of piperidines from the biomass-derived platform chemical furfural (B47365) highlights the potential for creating these valuable N-heterocycles from renewable resources. nih.gov Exploring similar bio-based starting materials for the synthesis of the piperidine or even the pyridine core of the target molecule represents a long-term goal for sustainable production.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Step | Traditional Method | Potential Green Alternative |

| Bromination | Use of excess Br₂ in harsh acids | Catalytic bromination with HBr and an oxidant (e.g., H₂O₂) |

| Amination | High-temperature reaction in a high-boiling solvent | Microwave-assisted reaction in a green solvent (e.g., water, ethanol) |

| Purification | Column chromatography with large volumes of organic solvents | Recrystallization from a green solvent or purification via flow chemistry |

Discovery of Unprecedented Reactivity Patterns

The two bromine atoms on the pyridine ring of this compound are prime sites for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The electronic and steric effects of the piperidinyl group at the 4-position could lead to unique reactivity and selectivity at the C3 and C5 positions.

Future research should systematically investigate the reactivity of this compound. This could include:

Selective Functionalization: Developing conditions for the selective mono-functionalization at either the C3 or C5 position. This would allow for the stepwise introduction of different substituents, leading to highly complex molecules.

Novel Coupling Reactions: Exploring less common cross-coupling reactions to introduce novel functional groups.

Ring Transformations: Investigating whether the highly substituted nature of the pyridine ring could enable novel ring-opening or ring-expansion reactions, leading to different heterocyclic systems.

Photocatalysis: Utilizing photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods, such as radical additions to the pyridine ring. nih.gov

The study of dihalopyridines has shown that their reactivity can be finely tuned, for instance, through "halogen dance" rearrangements or selective lithiation, offering pathways to otherwise inaccessible isomers. researchgate.net Investigating such phenomena with this compound could unveil new synthetic possibilities.

Interdisciplinary Applications and Collaborations

The true potential of this compound can be realized through interdisciplinary collaborations. Its structure suggests a range of potential applications that span multiple scientific fields.

Medicinal Chemistry: The piperidine moiety is a "privileged scaffold" found in numerous FDA-approved drugs. lifechemicals.com The dibrominated pyridine core can be functionalized to create a library of compounds for screening against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Collaborations with pharmacologists and biologists would be essential to evaluate the therapeutic potential of these new molecules, for example, as anticancer or anti-infective agents. nih.govacs.org

Materials Science: Substituted pyridines can act as ligands for metal catalysts or as building blocks for functional polymers and organic light-emitting diodes (OLEDs). The bromine atoms on this compound could be used to polymerize the molecule or to attach it to surfaces. Collaborations with materials scientists and engineers could lead to the development of new catalysts, sensors, or electronic materials.

Agrochemicals: Nitrogen-containing heterocycles are also prevalent in pesticides and herbicides. Screening derivatives of this compound for agrochemical activity, in collaboration with agricultural scientists, could lead to the discovery of new crop protection agents.

By fostering these interdisciplinary partnerships, the fundamental chemical research into this compound can be translated into practical applications that address significant challenges in health, technology, and agriculture.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-4-(piperidin-1-yl)pyridine, and how can reaction conditions be systematically optimized?

Q. What crystallization strategies mitigate disorder in the piperidine moiety during X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) promotes ordered crystal growth. If disorder persists, use SHELXL’s PART instruction to model split positions. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Validate with RIGU checks in PLATON to ensure structural plausibility .

Advanced Research Questions

Q. How do bromine substituents influence the electronic structure of the pyridine ring, and how can DFT calculations quantify this effect?

- Methodological Answer : Bromine’s electron-withdrawing nature reduces π-electron density, stabilizing the LUMO. Use Gaussian09 with B3LYP/6-311++G(d,p) to compute Mulliken charges and frontier orbitals. Compare HOMO-LUMO gaps with non-brominated analogs. Experimental validation via cyclic voltammetry (e.g., E₁/2 shifts) corroborates computational results .

Q. What strategies resolve contradictions between crystallographic data and predicted molecular geometries (e.g., torsional angles)?

- Methodological Answer : Analyze puckering parameters (Cremer-Pople coordinates) to quantify non-planarity in the piperidine ring . If torsional angles deviate >10° from DFT predictions, re-examine crystal packing effects (e.g., C–H···O hydrogen bonds in ). Use Mercury’s conformational analysis tools to map energy landscapes and identify steric clashes .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Q. What are the limitations of SHELX refinement for high-Z atoms (Br) in low-resolution datasets?

- Methodological Answer : High-Z atoms cause severe absorption errors. Apply SADABS or multi-scan corrections (Bruker APEX-II) during data collection. In SHELXL, refine anisotropic displacement parameters (ADPs) with ISOR restraints to prevent overfitting. Validate with R₁ > 5% for weak reflections .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.